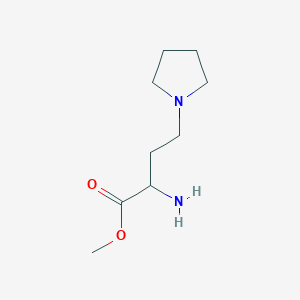![molecular formula C17H19F3INO3 B13570863 Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that includes an iodomethyl group, a trifluoromethyl-substituted pyridine ring, and an oxabicyclo[222]octane framework
Méthodes De Préparation
The synthesis of Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxabicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the iodomethyl group: This step may involve the use of iodomethane and a base to introduce the iodomethyl group via a substitution reaction.
Attachment of the trifluoromethyl-substituted pyridine ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl group and the pyridine ring.
Coupling reactions: The trifluoromethyl-substituted pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications, including:
Organic synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the oxabicyclo[2.2.2]octane framework.
Medicinal chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly for targeting specific biological pathways.
Material science: The compound’s trifluoromethyl-substituted pyridine ring can impart unique properties to materials, such as increased hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodomethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on target molecules. The trifluoromethyl-substituted pyridine ring can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparaison Avec Des Composés Similaires
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with similar compounds, such as:
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxylate: This compound has a similar bicyclic structure but with different substituents, leading to different chemical properties and applications.
Trifluoromethanesulfonic acid (4β)-2-methylenebicyclo[2.2.2]octan-1α-yl ester: This compound also contains a bicyclic structure with a trifluoromethyl group, but with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
Propriétés
Formule moléculaire |
C17H19F3INO3 |
|---|---|
Poids moléculaire |
469.24 g/mol |
Nom IUPAC |
ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C17H19F3INO3/c1-2-24-14(23)16-8-6-15(10-21,7-9-16)25-13(16)11-4-3-5-12(22-11)17(18,19)20/h3-5,13H,2,6-10H2,1H3 |
Clé InChI |
PQLSTACHIVPMRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CCC(CC1)(OC2C3=NC(=CC=C3)C(F)(F)F)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


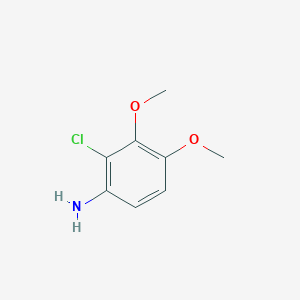


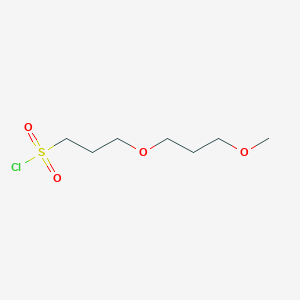
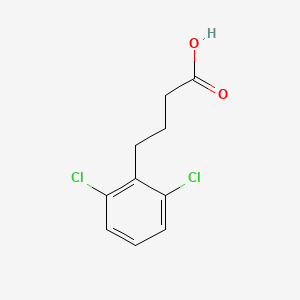
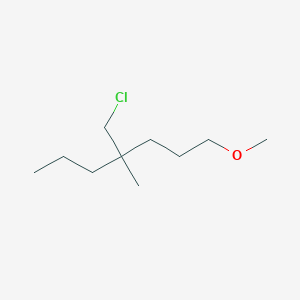
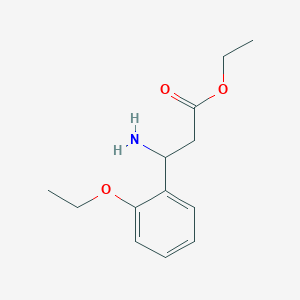
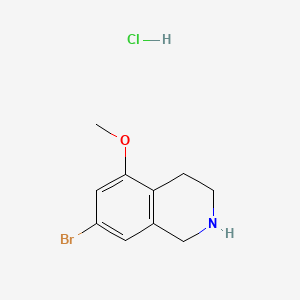


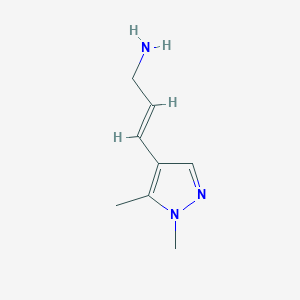
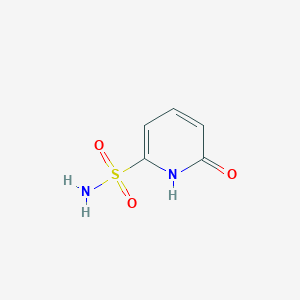
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
